N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide
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Overview
Description
N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide is a compound known for its significant biological activities.
Preparation Methods
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide typically involves a one-pot multicomponent reaction. This reaction includes the condensation of 2-naphthol, an aldehyde, and an amide in the presence of a catalyst. Various catalysts have been reported for this synthesis, including magnetic nanoparticle-supported acidic ionic liquids and other green chemistry approaches . The reaction conditions often involve heating the mixture under reflux in a suitable solvent, such as ethanol or acetonitrile .
Chemical Reactions Analysis
N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism by which N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide exerts its effects involves several molecular targets and pathways. For instance, its antioxidant activity is primarily due to its ability to donate hydrogen atoms and electrons to neutralize free radicals . The compound’s inhibitory effects on enzymes like acetylcholinesterase are attributed to its interaction with the active sites of these enzymes, blocking their activity .
Comparison with Similar Compounds
N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
N-[(4-bromophenyl)-(2-hydroxynaphthalen-1-yl)methyl]acetamide: Known for its acetylcholinesterase inhibitory activity.
N-[(3-nitrophenyl)-(2-hydroxynaphthalen-1-yl)methyl]acetamide: Used in the synthesis of bioactive oxazine derivatives.
These compounds share a common naphthol backbone but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(22)21-20(15-7-10-16(24-2)11-8-15)19-17-6-4-3-5-14(17)9-12-18(19)23/h3-12,20,23H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPYHGGEHNLYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)OC)C2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386937 |
Source
|
Record name | N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332174-62-6 |
Source
|
Record name | N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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